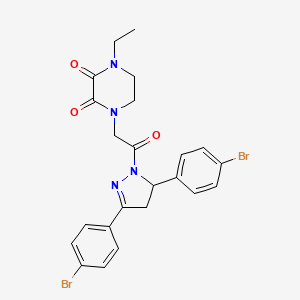
1-(2-(3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)-4-ethylpiperazine-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)-4-ethylpiperazine-2,3-dione is a useful research compound. Its molecular formula is C23H22Br2N4O3 and its molecular weight is 562.262. The purity is usually 95%.
BenchChem offers high-quality 1-(2-(3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)-4-ethylpiperazine-2,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-(3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)-4-ethylpiperazine-2,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
Polymorphs and Configurational Disorder
Pyrazolidine-3,5-diones, a class to which the specified compound belongs, demonstrate a variety of biological activities. An example is the synthesis of triclinic and monoclinic polymorphs of meso-(E,E)-1,1'-[1,2-bis(4-chlorophenyl)ethane-1,2-diyl]bis(phenyldiazene), showcasing crystallization forms and molecular disorder (Mohamed et al., 2016).
Autoxidation and Catalysis
The use of manganese(III)-catalyzed autoxidation in the synthesis of pyrazolidine-3,5-diones demonstrates their potential in producing hydroperoxyalkyl derivatives, which are of interest in various synthetic applications (Rahman et al., 2003).
Chemical Reactivity and Applications
Formation of Dinuclear Palladium(II) Chalcogenolates
The compound's derivatives facilitate the formation of dinuclear palladium(II) complexes, which have applications in the synthesis of palladium chalcogenide nanoparticles. These nanoparticles are used in various fields, including catalysis and materials science (Sharma et al., 2015).
Optoelectronic and Charge Transport Properties
Pyrazolidine-3,5-diones derivatives show potential in optoelectronics, particularly in the development of organic light-emitting diodes (OLEDs). Their charge transfer behavior and molecular orbitals are key factors in these applications (Wazzan & Irfan, 2019).
Antimicrobial Activities
The synthesis of novel derivatives from the pyrazolidine-3,5-dione framework demonstrates significant antimicrobial properties, indicating its potential in the development of new antimicrobial agents (Al‐Azmi & Mahmoud, 2020).
Synthesis of Derivatives
- Synthesis of Fluorescent Dyes: Derivatives of pyrazolidine-3,5-diones have been used in synthesizing new types of fluorescent styryl dyes, relevant in electroluminescence and OLED technologies (Jaung et al., 1997).
Mechanism of Action
Target of Action
The primary targets of this compound are Leishmania aethiopica and Plasmodium berghei . These are the causative agents of leishmaniasis and malaria respectively . The compound interacts with these targets to exert its pharmacological effects .
Mode of Action
The compound interacts with its targets through a process known as molecular docking . This involves the compound binding to specific sites on the target organisms, thereby inhibiting their activity . The compound has been found to display superior antipromastigote activity, which is crucial in the life cycle of Leishmania .
Biochemical Pathways
The compound affects the biochemical pathways of the target organisms, leading to their inhibition The compound’s antipromastigote activity suggests it may interfere with the reproduction and survival of the parasites .
Result of Action
The compound’s action results in the inhibition of the target organisms, leading to their eventual death . Specifically, the compound has been found to display superior antipromastigote activity against Leishmania aethiopica, and significant inhibition effects against Plasmodium berghei .
properties
IUPAC Name |
1-[2-[3,5-bis(4-bromophenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl]-4-ethylpiperazine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22Br2N4O3/c1-2-27-11-12-28(23(32)22(27)31)14-21(30)29-20(16-5-9-18(25)10-6-16)13-19(26-29)15-3-7-17(24)8-4-15/h3-10,20H,2,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQWJWYBEGYURIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)CC(=O)N2C(CC(=N2)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22Br2N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
562.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)-4-ethylpiperazine-2,3-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-(4-propan-2-yloxyphenyl)methanone](/img/structure/B2995254.png)

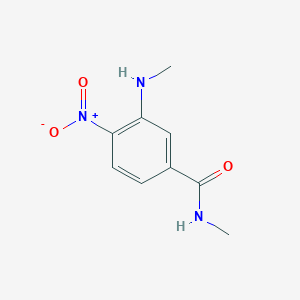
![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]benzamide](/img/structure/B2995257.png)

![3-Cyclobutyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid](/img/structure/B2995261.png)
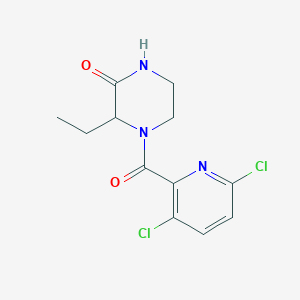

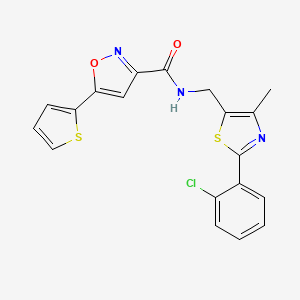
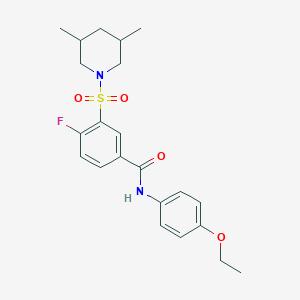
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1-[(4-fluorophenyl)methyl]imidazol-2-yl]sulfanylacetamide](/img/structure/B2995269.png)
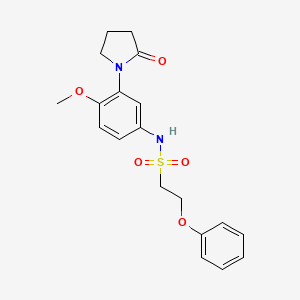
![1-(4-Methylphenyl)-3-[(2-{[3-(4-methylphenyl)-3-oxopropyl]sulfanyl}ethyl)sulfanyl]-1-propanone](/img/structure/B2995271.png)
![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2995275.png)